molecular formula C9H11ClN2 B012550 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 107479-55-0

8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B012550
CAS No.: 107479-55-0
M. Wt: 182.65 g/mol
InChI Key: PDJZJYRZZSOTMF-UHFFFAOYSA-N
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Description

8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (also known as 8-Cl-THBD) is a heterocyclic compound with a benzodiazepine ring structure. It is an analog of the commonly used benzodiazepine drugs, such as diazepam and alprazolam, but has a chlorine atom at the 8-position of the benzodiazepine ring. 8-Cl-THBD has been studied for its potential therapeutic applications due to its unique pharmacological profile.

Scientific Research Applications

  • Synthesis Methods and Computational Studies:

    • A novel synthesis method for related benzodiazepines like alprazolam and diazepam from 2-amino-5-chloro benzophenone under mild, solvent-free conditions has been developed. This study includes a computational analysis of drug-receptor interactions, offering insights into the design of new benzodiazepine derivatives (Massah et al., 2016).
    • Research on the cyclic oxalylation of primary N-substituted anthranilamides leading to 1H-benzo[e][1,4]diazepine derivatives demonstrates an advanced understanding of chemical synthesis pathways, which could be crucial for developing new pharmacological agents (Köllner & Geffken, 2010).
  • Development of Novel Compounds:

    • A study focusing on the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives used a one-pot condensation reaction. These compounds show potential for various biological activities, making them interesting for pharmaceutical research (Shaabani et al., 2009).
  • Pharmacological Applications:

    • A research project synthesized and evaluated novel tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives for anxiolytic and analgesic properties. This study provides an example of how benzodiazepine derivatives can be tailored for specific therapeutic uses (Maltsev et al., 2021).
  • Structural Analysis and Chemical Properties:

    • Research on the solid-phase synthesis of 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones has expanded the understanding of these compounds' chemical properties and potential applications (Lemrová & Soural, 2012).

Properties

IUPAC Name

8-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11-12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJZJYRZZSOTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444313
Record name 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107479-55-0
Record name 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 107479-55-0
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